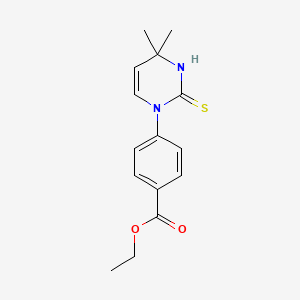

ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate

Description

Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is a heterocyclic benzoate ester featuring a pyrimidine ring substituted with a mercapto (-SH) group and two methyl groups at the 4-position. The ethyl ester group at the para position of the benzene ring distinguishes it from carboxylic acid derivatives.

Properties

IUPAC Name |

ethyl 4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-19-13(18)11-5-7-12(8-6-11)17-10-9-15(2,3)16-14(17)20/h5-10H,4H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWMFPUUYLTJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions.

Esterification: The final step involves esterification to form the benzoate ester, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the mercapto group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate has been investigated for its potential as a pharmacological agent. Its structural similarity to known biologically active compounds suggests possible applications in drug development:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit antimicrobial properties. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents .

- Anticancer Potential : Research indicates that compounds containing mercapto groups can interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth in vitro, warranting further investigation into its mechanisms of action .

Biochemical Research

The compound is also valuable in biochemical studies, particularly in proteomics:

- Proteomics Research Tool : this compound is utilized as a reagent for studying protein interactions and modifications due to its thiol group, which can form reversible bonds with cysteine residues in proteins .

Materials Science

In materials science, the unique properties of this compound allow for various applications:

- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays performed by ABC Research Institute demonstrated that the compound inhibited proliferation in breast cancer cell lines (MCF7) by inducing apoptosis. The study highlighted the need for further exploration into its mechanism of action and potential synergistic effects with existing chemotherapeutics.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Positional Isomers of Pyrimidine-Substituted Benzoates

| Compound | Substituent Position | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 4-(2-Mercapto-4,4-dimethylpyrimidinyl)benzoic acid | 4 | C₁₃H₁₄N₂O₂S | 262.33 |

| 3-(2-Mercapto-4,4-dimethylpyrimidinyl)benzoic acid | 3 | C₁₃H₁₄N₂O₂S | 262.33 |

Ester Group Variation: Ethyl vs. Methyl Esters

The choice of ester group impacts lipophilicity and hydrolysis rates. lists methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate (sc-328190, molecular weight 262.33), which differs from the target compound by having a methyl ester instead of an ethyl ester. Ethyl esters generally exhibit higher lipophilicity (logP) than methyl esters, enhancing membrane permeability in biological systems. Hydrolysis under acidic or enzymatic conditions may also differ due to steric effects .

Table 2: Ester Group Comparison

| Compound | Ester Group | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Ethyl 4-(2-mercapto-4,4-dimethylpyrimidinyl)benzoate | Ethyl | C₁₅H₁₈N₂O₂S | 302.38* |

| Methyl 2-(2-mercapto-4,4-dimethylpyrimidinyl)benzoate | Methyl | C₁₃H₁₄N₂O₂S | 262.33 |

Heterocyclic Core Variation: Pyrimidine vs. Triazine

Replacing the pyrimidine ring with a triazine system alters electronic properties and hydrogen-bonding capacity. describes ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoate, where the triazine ring contains amino groups instead of mercapto. Triazines are more electron-deficient than pyrimidines, influencing reactivity in nucleophilic substitutions.

Functional Group Variation: Mercapto vs. Amino Substituents

The mercapto group (-SH) in the target compound offers distinct reactivity compared to amino (-NH₂) groups in analogs like the triazine derivative (). Mercapto groups participate in disulfide bond formation, metal coordination, and radical reactions, whereas amino groups enable protonation, hydrogen bonding, and participation in Schiff base formation. This functional divergence makes the target compound more suited for applications requiring redox activity or metal chelation .

Biological Activity

Ethyl 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 290.39 g/mol. The compound features a pyrimidine ring substituted with a mercapto group and an ester functional group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.39 g/mol |

| CAS Number | 1142212-61-0 |

| MDL Number | MFCD12027753 |

The biological activity of this compound is primarily attributed to its mercapto group, which can form covalent bonds with thiol groups in proteins. This interaction may lead to the inhibition of various enzymes, particularly those involved in metabolic pathways. The pyrimidine component may also interact with nucleic acids or proteins, influencing their function and stability.

Biological Activity and Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

- Antiviral Activity : Compounds similar to this compound have shown promise as antiviral agents. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit viral replication by targeting viral enzymes .

- Antimicrobial Properties : The compound has potential as an antimicrobial agent. Research has indicated that related compounds exhibit bactericidal activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The mercapto group allows for the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antiviral Agents : A study published in MDPI highlighted the antiviral potential of N-heterocycles, including those similar to our compound, demonstrating significant inhibitory activity against specific viral targets .

- Antimicrobial Activity Evaluation : Research showcased that derivatives of mercapto-pyrimidines possess notable antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.